Ketone, 3-adamantyl hydroxymethyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

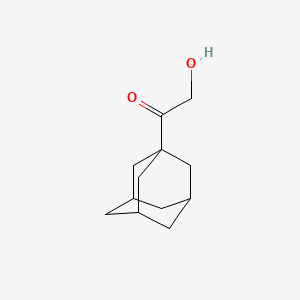

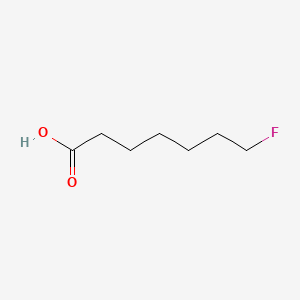

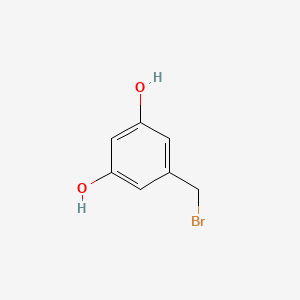

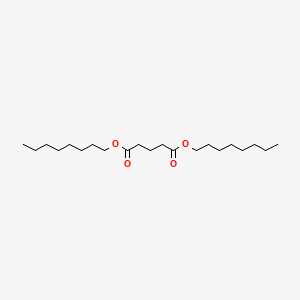

“Ketone, 3-adamantyl hydroxymethyl” is a compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol. It belongs to the class of adamantane derivatives, which are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as “Ketone, 3-adamantyl hydroxymethyl”, often involves carbocation or radical intermediates that have unique stability and reactivity . These compounds can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes . Another method involves the chemoselective reduction of corresponding β-keto esters, with concomitant hydroxy ester hydrolysis .Molecular Structure Analysis

Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The structure of these compounds, including “Ketone, 3-adamantyl hydroxymethyl”, is characterized by a unique cage-like configuration .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For instance, the reaction of 1-bromoadamantane with acetylene in a mixture of sulfuric acid and hexane results in 1-acetyladamantane .Physical And Chemical Properties Analysis

Adamantane derivatives have unique physical and chemical properties due to their cage-like structure . For instance, the rate of addition by the adamantyl radical was found to be approximately two orders of magnitude faster than the cyclohexyl radical .Mechanism of Action

The mechanism of action of “Ketone, 3-adamantyl hydroxymethyl” and similar compounds often involves a complex series of cationic 1,2 bond migrations and hydride shifts . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .

Future Directions

The future of adamantane chemistry lies in the development of novel methods for the synthesis of unsaturated adamantane derivatives and the creation of new materials based on natural and synthetic nanodiamonds . Recent advances in the area of selective C–H functionalization are also expected to provide insights that can be applied to the C–H functionalization of other substrate classes .

properties

CAS RN |

33705-31-6 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-(1-adamantyl)-2-hydroxyethanone |

InChI |

InChI=1S/C12H18O2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2 |

InChI Key |

DJSXPNOHKQWGIH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CO |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CO |

Other CAS RN |

33705-31-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)

![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)